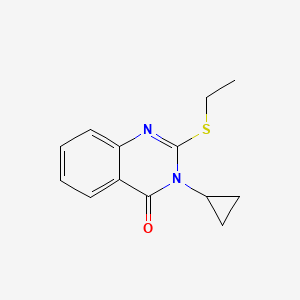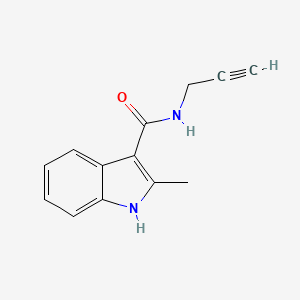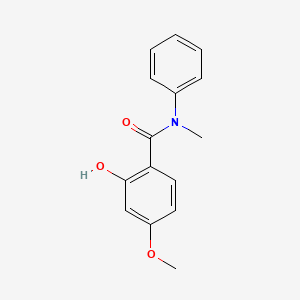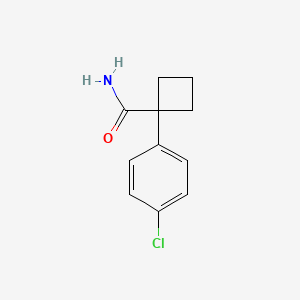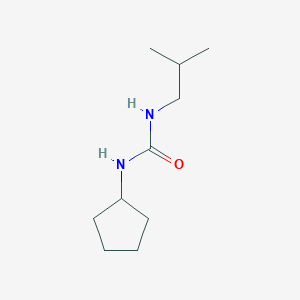
1-Cyclopentyl-3-(2-methylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopentyl-3-(2-methylpropyl)urea, also known as CPIU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPIU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 1-Cyclopentyl-3-(2-methylpropyl)urea is not fully understood, but it is thought to involve the inhibition of the NF-κB signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines. 1-Cyclopentyl-3-(2-methylpropyl)urea has also been shown to inhibit the activation of p38 MAPK and JNK, which are involved in the regulation of cytokine production and pain signaling.
Biochemical and Physiological Effects
1-Cyclopentyl-3-(2-methylpropyl)urea has been shown to have anti-inflammatory and analgesic effects in various animal models. 1-Cyclopentyl-3-(2-methylpropyl)urea has been shown to reduce the production of pro-inflammatory cytokines and reduce pain sensitivity in a rat model of neuropathic pain. In addition, 1-Cyclopentyl-3-(2-methylpropyl)urea has been shown to reduce the expression of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain.
实验室实验的优点和局限性
1-Cyclopentyl-3-(2-methylpropyl)urea has several advantages for lab experiments, including its high yield and stability. However, 1-Cyclopentyl-3-(2-methylpropyl)urea has limited solubility in water, which can make it difficult to use in certain experiments. In addition, 1-Cyclopentyl-3-(2-methylpropyl)urea has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
未来方向
There are several future directions for the study of 1-Cyclopentyl-3-(2-methylpropyl)urea. One potential direction is to study the safety and efficacy of 1-Cyclopentyl-3-(2-methylpropyl)urea in humans. Another direction is to study the potential use of 1-Cyclopentyl-3-(2-methylpropyl)urea in the treatment of other inflammatory and pain conditions. In addition, further studies are needed to fully understand the mechanism of action of 1-Cyclopentyl-3-(2-methylpropyl)urea and its effects on various signaling pathways.
Conclusion
In conclusion, 1-Cyclopentyl-3-(2-methylpropyl)urea is a chemical compound that has potential therapeutic applications in the treatment of inflammation and pain. 1-Cyclopentyl-3-(2-methylpropyl)urea has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. While 1-Cyclopentyl-3-(2-methylpropyl)urea has several advantages for lab experiments, its safety and efficacy in humans are not fully understood. Further studies are needed to fully understand the potential of 1-Cyclopentyl-3-(2-methylpropyl)urea in the treatment of various conditions.
合成方法
1-Cyclopentyl-3-(2-methylpropyl)urea has been synthesized using various methods, including the reaction of cyclopentanone with isobutylamine and subsequent reaction with phosgene. Another method involves the reaction of 2-methylpropylamine with cyclopentanone, followed by the reaction with phosgene. The yield of 1-Cyclopentyl-3-(2-methylpropyl)urea using these methods range from 50-70%.
科学研究应用
1-Cyclopentyl-3-(2-methylpropyl)urea has been studied for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of neuropathic pain. 1-Cyclopentyl-3-(2-methylpropyl)urea has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the expression of cyclooxygenase-2 in lipopolysaccharide-stimulated macrophages. In addition, 1-Cyclopentyl-3-(2-methylpropyl)urea has been shown to reduce mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain.
属性
IUPAC Name |
1-cyclopentyl-3-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)7-11-10(13)12-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZNYGBTYUPFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2-methylpropyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
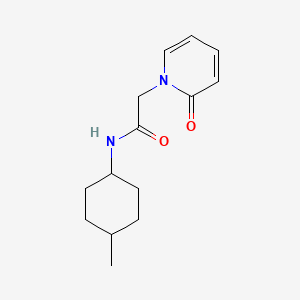

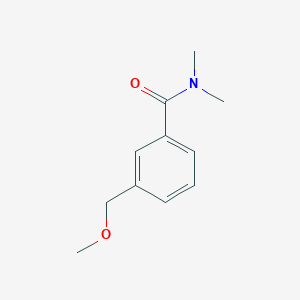



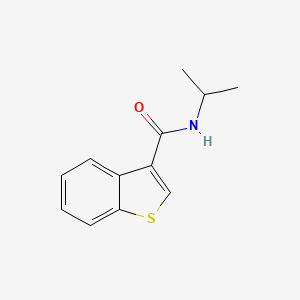
![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)
